molecular formula C10H9BrO2 B186053 1-(2-Bromophenyl)cyclopropanecarboxylic acid CAS No. 124276-87-5

1-(2-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B186053
CAS No.: 124276-87-5
M. Wt: 241.08 g/mol
InChI Key: BJFFZQJYJMQPHY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9BrO2 It features a cyclopropane ring attached to a carboxylic acid group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid typically involves the reaction of a bromophenyl compound with a cyclopropane derivative. One common method is the substitution reaction between a bromine atom on the benzene ring and a hydrogen atom on the cyclopropane ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid crystalline form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the carboxylic acid group.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.

Scientific Research Applications

1-(2-Bromophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)cyclopropanecarboxylic acid exerts its effects depends on its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the cyclopropane ring can influence the compound’s overall conformation and reactivity. The carboxylic acid group can engage in hydrogen bonding and other interactions with biological molecules, affecting pathways and molecular targets involved in its activity.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)cyclopropanecarboxylic acid
  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid
  • 2-(2-Bromophenyl)cyclopropanecarboxylic acid

Comparison: 1-(2-Bromophenyl)cyclopropanecarboxylic acid is unique due to the position of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, such as 1-(3-Bromophenyl)cyclopropanecarboxylic acid and 1-(4-Bromophenyl)cyclopropanecarboxylic acid, the 2-bromo position may result in different steric and electronic effects, leading to variations in chemical behavior and applications .

Properties

IUPAC Name

1-(2-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFFZQJYJMQPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601777
Record name 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-87-5
Record name 1-(2-Bromophenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124276-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromophenyl)cyclopropane-1-carboxylic acid
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